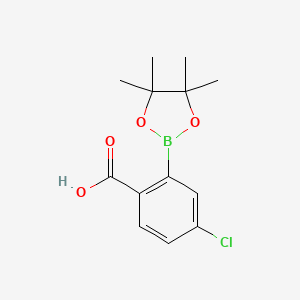

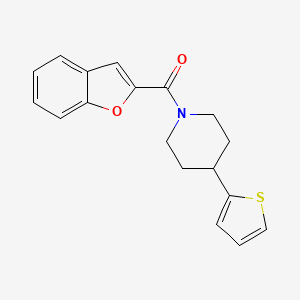

![molecular formula C20H11ClN2O4 B2916893 6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 166659-01-4](/img/structure/B2916893.png)

6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(2-Chloro-5-nitrophenyl)benzodbenzazepine-5,7-dione” is a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds containing nitrogen. They form the core structure of many pharmaceutical drugs, including some benzodiazepines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzazepine core, with a nitro group (-NO2) and a chloro group (-Cl) attached to the phenyl ring. The dione indicates the presence of two carbonyl groups (C=O) in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Dopaminergic Activity

Substituted benzazepines have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds demonstrate dopaminergic activity by affecting renal blood flow and showing central activity through rotational effects in rats and stimulation of rat striatal adenylate cyclase. The structural modifications, such as hydroxyl groups on the phenyl group or substitutions with chloro, methyl, or trifluoromethyl groups, significantly influence their dopaminergic activity (Pfeiffer et al., 1982).

Antitumor Evaluation

Novel derivatives of benzothiazoles have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines. These compounds, featuring different substituents like amino, dimethylamino, or fluoro on the phenyl ring, demonstrated significant cytostatic activities, suggesting potential applications in cancer research (Racané et al., 2006).

Spectroscopic and Quantum Chemical Studies

The molecular geometry, vibrational frequencies, and electronic properties of related benzodiazepine compounds have been elucidated using quantum chemical calculations. These studies provide insights into the charge transfer within molecules and identify potential sites for electrophilic and nucleophilic attacks, contributing to the understanding of their reactivity and interactions (Sylaja et al., 2016).

Synthetic Utilization

Research on the synthetic utilization of polynitroaromatic compounds has led to the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, showcasing methodologies for nucleophilic displacement of nitro groups and highlighting the versatility of these frameworks in synthesizing compounds with potential pharmaceutical applications (Samet et al., 2005).

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, benzazepine derivatives like benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Orientations Futures

Propriétés

IUPAC Name |

6-(2-chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN2O4/c21-17-10-9-12(23(26)27)11-18(17)22-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(22)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDPXZACBPFSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

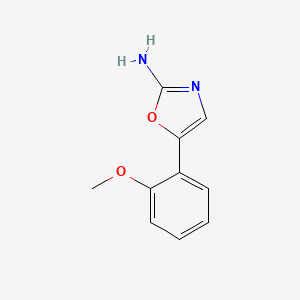

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)

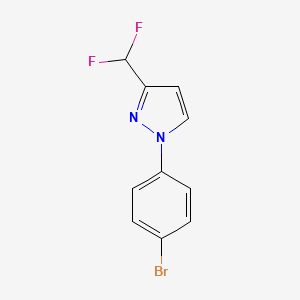

![N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2916819.png)

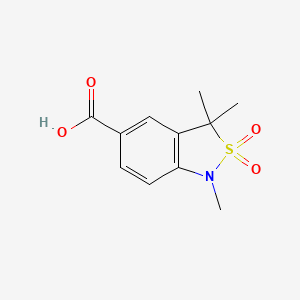

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)

![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)

![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)